BenchChemオンラインストアへようこそ!

1,4,7-Triazonane-1-carbaldehyde

Bifunctional chelator synthesis Radiopharmaceutical precursors Orthogonal protection strategy

For developing targeted PET tracers and radiopharmaceuticals, purchasing 1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0) is essential. Its orthogonal N1-formyl protection enables >95% regioselectivity in bifunctional chelator synthesis from the TACN scaffold, eliminating the isomeric mixtures and costly HPLC purification associated with unsubstituted TACN. This key intermediate is critical for GMP facilities producing NOTA-conjugated [68Ga] or [18F]AlF imaging agents, where its high purity (>95%) ensures automated synthesis reliability and meets pharmacopoeial standards. Address your supply chain needs by ordering now.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 112498-53-0
Cat. No. B049729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Triazonane-1-carbaldehyde
CAS112498-53-0
Synonyms1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI)
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CNCCN(CCN1)C=O
InChIInChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2
InChIKeyHCJQGIXHIGWWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0) Procurement Guide: Product Class and Baseline Characteristics


1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0), also known as 1-formyl-1,4,7-triazacyclononane, is a nine-membered triaza macrocyclic building block bearing a single formyl (aldehyde) functional group at the N1 position of the 1,4,7-triazacyclononane (TACN) ring [1]. This compound belongs to the triazacyclononane class of macrocyclic ligands, characterized by three secondary amine nitrogen donors arranged in a nine-membered ring conformation. The presence of the aldehyde moiety enables selective N-functionalization strategies that are not possible with the parent unsubstituted TACN scaffold or fully substituted derivatives [2]. This compound serves as a key intermediate in the synthesis of bifunctional chelating agents, particularly for radiopharmaceutical and diagnostic imaging applications where precise control over pendent arm installation is required [3].

1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0) Procurement: Why In-Class Triazacyclononane Derivatives Cannot Be Directly Substituted


Generic substitution with other triazacyclononane derivatives is not scientifically valid because the single N1-formyl group on 1,4,7-triazonane-1-carbaldehyde confers a unique orthogonal protection profile that is absent in the parent TACN (1,4,7-triazacyclononane) or fully substituted analogs such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) [1]. The selective N-protection strategy using this compound enables sequential installation of distinct pendent arms at N4 and N7 positions while the formyl group remains intact, a synthetic route that cannot be replicated using the symmetrical parent TACN due to statistical mixtures of N-functionalized products [2]. Furthermore, the synthesis of bifunctional NOTA-based chelators has been explicitly documented as requiring alternative synthetic approaches distinct from those developed for larger macrocycles DOTA and TETA, underscoring that even within the triazamacrocycle family, synthetic methodologies are not interchangeable [3]. Procuring the generic unsubstituted TACN or pre-functionalized NOTA will therefore result in either (a) complex isomeric mixtures requiring extensive purification, or (b) the inability to access specific N1-functionalized intermediates essential for targeted bifunctional chelator design.

1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0) Quantitative Differentiation Evidence vs. Triazacyclononane Analogs


Orthogonal N-Protection Enables >95% Regioselective Derivatization vs. Statistical Mixtures from Unprotected TACN

1,4,7-Triazonane-1-carbaldehyde provides quantitative regioselective protection of the N1 position via the formyl group, enabling subsequent functionalization exclusively at N4 and N7 positions with >95% regioselectivity. In contrast, the parent unprotected 1,4,7-triazacyclononane (TACN) yields statistical mixtures of N1-, N4-, and N7-substituted products when subjected to identical alkylation conditions, requiring extensive chromatographic separation and reducing isolated yields by 40-60% [1]. The tricyclic orthoamide intermediate derived from this compound allows for selective N4,N7-bis-functionalization while preserving the N1-formyl group for later orthogonal deprotection and further derivatization, a synthetic pathway that is impossible to achieve with symmetrical TACN [2].

Bifunctional chelator synthesis Radiopharmaceutical precursors Orthogonal protection strategy

DFT-Calculated Metal Binding Energy Differentiation: NOTA Scaffold vs. DOTA and TETA Macrocycles

Density functional theory (DFT) calculations performed on the NOTA scaffold—derived from 1,4,7-triazonane-1-carbaldehyde via N4,N7 functionalization and subsequent N1-formyl conversion—demonstrate quantifiable differences in metal ion binding energies compared to larger macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) [1]. The nine-membered triazacyclononane cavity exhibits preferential binding geometry and electronic stabilization for specific radiometal ions that cannot be achieved with twelve-membered or fourteen-membered tetraaza macrocycles [2]. This cavity size-dependent differentiation is critical for selecting the appropriate chelator scaffold for given radiometal coordination requirements.

Radiometal chelation DFT computational modeling Thermodynamic stability

Radiochemical Purity of NOTA-Conjugated Antibody: >95% Labeling Efficiency vs. Alternative Chelator Systems

The NOTA chelator scaffold—synthesized using 1,4,7-triazonane-1-carbaldehyde as a key intermediate—achieves >95% radiochemical purity when conjugated to the monoclonal antibody Cetuximab and labeled with Tc-99m-tricarbonyl under mild conditions (gentle complexation without high temperatures or reducing agents) [1]. This contrasts with alternative chelation systems that require harsh reducing conditions and elevated temperatures that compromise antibody structural integrity. The labeled NOTA-Cetuximab conjugate retained 75% radiochemical purity after 24 hours, demonstrating sufficient stability for imaging applications [2]. Maximum specific cellular uptake reached 48% per 0.5 million A431 cells at 2 MBq after 1 hour incubation, with approximately 30% membrane-bound fraction, confirming functional retention of EGFR targeting post-conjugation [3].

Radiopharmaceutical quality control Antibody conjugation Tc-99m labeling

Cu-64 Radiolabeling Kinetics: NOTA Derivatives Achieve Quantitative Yield <1 min at 0.1 µM vs. Slower Alternative Chelators

TACN-based chelators derived from the 1,4,7-triazonane scaffold, including NOTI, NOTI-Me, and NOTThia, demonstrate quantitative radiolabeling yields (>99%) in under 1 minute at room temperature with Cu-64 at a chelator concentration of only 0.1 µM, producing specific activities of 60-120 MBq/nmol [1]. These Cu-64 complexes exhibit exceptional inertness with <1% decomposition in human serum over 19 hours and <1% exchange in the presence of a five-fold molar excess of natural copper over 36 hours [2]. The complexes are highly hydrophilic with measured log P values of -3.35 ± 0.12 (NOTI), -3.18 ± 0.29 (NOTI-Me), and -3.36 ± 0.25 (NOTThia), parameters that critically influence biodistribution and renal clearance profiles [3].

Copper-64 radiochemistry PET imaging Chelation kinetics

Al[18F]F Labeling Efficiency: Triazanonane Derivatives Achieve 78-90% vs. ~50% Baseline for Conventional F-18 Labeling Methods

Triazanonane derivatives synthesized from the 1,4,7-triazonane scaffold form stable octahedral complexes with aluminum fluoride, achieving F-18 labeling efficiencies of 78-90% under mild aqueous conditions [1]. This represents a substantial improvement over conventional F-18 labeling methods that typically achieve only approximately 50% labeling efficiency and require time-consuming water evaporation steps that hinder automated synthesis workflows [2]. The aluminum fluoride complexation approach enabled by triazacyclononane-based chelators eliminates the azeotropic drying step entirely, reducing total synthesis time by 30-45 minutes and improving space efficiency in automated synthesizer cassettes [3].

Fluorine-18 radiochemistry Aluminum fluoride complexation PET tracer development

NOTA vs. NOTP Differentiation: Carboxylate vs. Phosphinate Pendent Arms Alter Metal Binding Log K by >2 Orders of Magnitude

The 1,4,7-triazonane core scaffold can be functionalized to yield either NOTA (carboxylate pendent arms) or NOTP (phosphinate pendent arms), with each derivative exhibiting markedly different metal binding thermodynamics . NOTA is documented to form an exceptionally stable neutral complex with Ga(III), while NOTP represents an alternative coordination environment that alters both the charge and lipophilicity of the resulting metal complexes [1]. The choice between NOTA and NOTP pendent arm chemistry is dictated by the intended radiometal and the desired pharmacokinetic profile, with the 1,4,7-triazonane-1-carbaldehyde intermediate providing the synthetic flexibility to access either pathway through orthogonal functionalization strategies .

Metal complexation thermodynamics Ligand design Gallium-68 chelation

1,4,7-Triazonane-1-carbaldehyde (CAS 112498-53-0) Optimal Application Scenarios Based on Quantitative Evidence


GMP Radiopharmaceutical Manufacturing of NOTA-Based PET Imaging Agents

For GMP radiopharmacy facilities producing NOTA-conjugated PET imaging agents (e.g., [68Ga]Ga-NOTA-octreotide analogs), procurement of high-purity 1,4,7-triazonane-1-carbaldehyde is essential for achieving >95% regioselectivity in bifunctional chelator synthesis and avoiding statistical product mixtures that require costly preparative HPLC purification [1]. The sub-minute Cu-64 labeling kinetics (<1 min at 0.1 µM, r.t.) and <1% serum decomposition at 19h documented for TACN-based chelators translate directly to automated synthesis reliability and product shelf-life specifications [2]. Additionally, the >95% radiochemical purity achieved with NOTA-Tc-99m-tricarbonyl antibody conjugates meets or exceeds pharmacopoeial requirements for clinical radiopharmaceuticals, reducing batch rejection rates [3].

Al[18F]F-Labeled PET Tracer Development and Scale-Up

Research laboratories and contract manufacturing organizations (CMOs) developing Al[18F]F-labeled PET tracers benefit specifically from triazanonane derivatives accessible via 1,4,7-triazonane-1-carbaldehyde, which enable 78-90% F-18 labeling efficiency compared to the ~50% baseline of conventional nucleophilic fluorination methods [1]. The elimination of the azeotropic drying step reduces total synthesis time by 30-45 minutes, which is critical for F-18 radiopharmaceuticals with a 110-minute half-life where every minute of synthesis time corresponds to measurable product yield loss due to radioactive decay [2]. This efficiency gain directly impacts the economic viability of clinical F-18 tracer production by increasing the number of patient doses per production run [3].

Site-Specific Antibody-Drug Conjugate (ADC) and Radioconjugate Bioconjugation

Bioconjugation laboratories developing site-specifically modified antibody conjugates require the orthogonal protection strategy uniquely enabled by 1,4,7-triazonane-1-carbaldehyde [1]. The N1-formyl group allows for selective installation of maleimide or isothiocyanate linkers at N4 and N7 positions while preserving the N1 functionality for subsequent metal chelation or fluorophore attachment [2]. The documented 48% specific cellular uptake of NOTA-Cetuximab-Tc-99m in EGFR-positive A431 cells at 1 hour, with 30% membrane-bound fraction, demonstrates that conjugates prepared via this synthetic route retain target binding affinity post-functionalization—a critical quality attribute for both diagnostic and therapeutic applications [3].

Comparative Chelator Screening for Radiometal Selection in Early-Stage Drug Discovery

Medicinal chemistry groups conducting systematic screening of radiometal-chelator pairs for lead optimization benefit from the synthetic flexibility of the 1,4,7-triazonane scaffold to access both NOTA (carboxylate) and NOTP (phosphinate) derivatives from a common intermediate [1]. DFT-calculated binding energy differences between nine-membered triaza (NOTA) and twelve/fourteen-membered tetraaza (DOTA/TETA) macrocycles inform rational chelator selection based on target radiometal ionic radius and coordination geometry preferences [2]. The hydrophilic log P values of -3.18 to -3.36 for TACN-based Cu-64 chelators correlate with favorable renal clearance profiles, reducing non-specific liver uptake and improving target-to-background ratios in preclinical imaging studies [3].

Quote Request

Request a Quote for 1,4,7-Triazonane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.